molecular formula C15H18O4 B8266248 Methyl 2-(3,4-bis(allyloxy)phenyl)acetate

Methyl 2-(3,4-bis(allyloxy)phenyl)acetate

Cat. No.: B8266248
M. Wt: 262.30 g/mol
InChI Key: PAOXAKXUZPAOGL-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-bis(allyloxy)phenyl)acetate is an organic ester compound characterized by a phenyl ring substituted with two allyloxy groups at the 3- and 4-positions and an acetoxy methyl ester group at the 2-position. Its molecular formula is C₁₆H₁₈O₅, and it is primarily utilized in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, or polymer precursors. The compound is commercially available through specialized suppliers (e.g., SY333221, F70490) but lacks extensive published research compared to structurally related esters .

Properties

IUPAC Name

methyl 2-[3,4-bis(prop-2-enoxy)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-4-8-18-13-7-6-12(11-15(16)17-3)10-14(13)19-9-5-2/h4-7,10H,1-2,8-9,11H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOXAKXUZPAOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OCC=C)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-bis(allyloxy)phenyl)acetate typically involves the reaction of 3,4-dihydroxyphenylacetic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an etherification process, where the hydroxyl groups of the phenyl ring are converted into allyloxy groups. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-bis(allyloxy)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3,4-bis(allyloxy)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-bis(allyloxy)phenyl)acetate involves its interaction with specific molecular targets and pathways. The allyloxy groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activities or signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The compound’s key structural features include:

  • Methyl acetate moiety : Enhances solubility in organic solvents and modulates electronic properties.
Table 1: Structural Comparison of Methyl 2-(3,4-bis(allyloxy)phenyl)acetate with Analogues
Compound Name CAS No. Molecular Formula Key Substituents Applications/Notes
This compound Not Available C₁₆H₁₈O₅ 3,4-bis(allyloxy), methyl ester Synthetic intermediate
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ Phenyl, α-acetyl group Amphetamine precursor
Methyl 2-(3,4,5-trimethoxyphenyl)acetate 63203-37-2 C₁₂H₁₆O₅ 3,4,5-trimethoxy, methyl ester Potential bioactive compound

Physicochemical Properties

Limited data exist for this compound. By contrast:

  • Methyl 2-phenylacetoacetate : Melting point and solubility data are well-documented (purity ≥98%, stable for ≥5 years at -20°C) .
  • Trimethoxyphenyl analogues : Increased methoxy substitution likely enhances lipophilicity and alters solubility compared to allyloxy derivatives .

Commercial Availability and Regulatory Status

  • Methyl 2-phenylacetoacetate is tightly regulated due to its role in illicit drug synthesis, with stringent forensic tracking .

Biological Activity

Methyl 2-(3,4-bis(allyloxy)phenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, particularly its antimicrobial and antioxidant properties. These activities are attributed to the unique structural features provided by the allyloxy substituents, which enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial effects. For instance, derivatives of allyloxy compounds have shown effectiveness against a range of pathogens, suggesting that this compound may also possess comparable activity.

The mechanism of action for this compound involves interactions with specific molecular targets within cells. The allyloxy groups can participate in various biochemical reactions, potentially modulating enzyme activities or signaling pathways. The exact molecular targets remain under investigation; however, preliminary studies suggest involvement in oxidative stress pathways and interactions with cellular receptors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to its structure and biological efficacy:

CompoundStructureIC50 (μM)Activity
This compound--Potential antimicrobial and antioxidant
3-(Allyloxy)-4-hydroxybenzaldehyde-26.96 (H1N1)Neuraminidase inhibitor
Methyl 2-(3,4-dihydroxyphenyl)acetate--Less reactive than this compound

Research has shown that modifications to the phenyl ring or the ester group can significantly alter the compound's biological activity. For instance, increasing the number of electron-donating groups enhances reactivity and potential inhibitory effects on enzymes involved in oxidative stress.

Case Studies and Research Findings

  • Antioxidant Activity : A study indicated that compounds with similar allyloxy structures exhibited significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers in vitro.
  • Antimicrobial Testing : In vitro assays demonstrated that this compound showed promising results against various bacterial strains. The compound's efficacy was comparable to known antibiotics, suggesting its potential as a lead compound for further development.
  • Cancer Cell Studies : Preliminary studies have suggested that derivatives of this compound may induce apoptosis in cancer cell lines through modulation of cellular signaling pathways. The specific pathways involved are still being elucidated but appear to involve the inhibition of key survival signals.

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